molecular formula C22H26O3 B14259468 1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one) CAS No. 185683-63-0

1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)

Cat. No.: B14259468
CAS No.: 185683-63-0
M. Wt: 338.4 g/mol
InChI Key: ISBXORZIZHEWIQ-UHFFFAOYSA-N
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Description

1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) is an organic compound with the molecular formula C22H26O3 It consists of two pentanone groups connected by an oxydi(4,1-phenylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) typically involves the reaction of 4,4’-oxydianiline with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the desired ketone product. The reaction conditions generally include:

  • Temperature: 0-5°C for the initial reaction, followed by room temperature for the hydrolysis step.
  • Solvent: Dichloromethane or another suitable organic solvent.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylene derivatives.

Scientific Research Applications

1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenylene rings may interact with hydrophobic regions of biomolecules, affecting their structure and function.

Comparison with Similar Compounds

1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) can be compared with other similar compounds such as:

    1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one): A longer-chain analog with different physical properties.

    N,N’-[Oxydi(4,1-phenylene)]bisacetamide: An amide derivative with distinct chemical reactivity.

    1,1’-[Oxydi(4,1-phenylene)]di(2-hydroxy-2-methyl-1-propanone): A hydroxylated analog with potential biological activity.

The uniqueness of 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one) lies in its specific structure, which imparts unique chemical and physical properties, making it suitable for various applications in research and industry.

Properties

CAS No.

185683-63-0

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-[4-(4-pentanoylphenoxy)phenyl]pentan-1-one

InChI

InChI=1S/C22H26O3/c1-3-5-7-21(23)17-9-13-19(14-10-17)25-20-15-11-18(12-16-20)22(24)8-6-4-2/h9-16H,3-8H2,1-2H3

InChI Key

ISBXORZIZHEWIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCC

Origin of Product

United States

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